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Compound of Interest

Compound Name:
2-Fluoro-6-

(trifluoromethyl)phenylacetonitrile

Cat. No.: B065304 Get Quote

An In-depth Technical Guide to 2-Fluoro-6-
(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in modern

medicinal and agrochemical research. The unique substitution pattern of a fluorine atom and a

trifluoromethyl group on the phenylacetonitrile scaffold imparts distinct electronic and lipophilic

characteristics, making it a valuable building block in the synthesis of novel bioactive

molecules.

Core Properties and Identification
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. Its structural

attributes are pivotal to its reactivity and utility in organic synthesis.
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Identifier Value

IUPAC Name 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetonitrile

CAS Number 179946-34-0

Molecular Formula C₉H₅F₄N

Molecular Weight 203.14 g/mol

Synonyms 2-Fluoro-6-trifluoromethylbenzyl cyanide

Physicochemical Data
The physicochemical properties of this compound are essential for its handling, reaction setup,

and purification. The presence of the trifluoromethyl group significantly influences its physical

characteristics.

Property Value Source

Boiling Point 229 °C (lit.) [1]

Density 1.363 g/mL at 25 °C (lit.) [1]

Refractive Index (n 20/D) 1.449 (lit.) [1]

Flash Point >230 °F (>110 °C)

Appearance

Colorless to pale-yellow liquid

(assumed based on similar

compounds)

Solubility

Slightly soluble in acetonitrile

and chloroform. Low solubility

in water is expected due to its

non-polar nature.

Chemical Properties and Reactivity
The chemical behavior of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is dictated by the

interplay of its functional groups: the nitrile, the aromatic ring, and the electron-withdrawing
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fluoro and trifluoromethyl substituents.

Nitrile Group Reactivity: The nitrile group can undergo a variety of chemical transformations.

It can be hydrolyzed to form the corresponding carboxylic acid (2-fluoro-6-

(trifluoromethyl)phenylacetic acid) or reduced to yield the primary amine (2-(2-fluoro-6-

(trifluoromethyl)phenyl)ethan-1-amine). These transformations open avenues for creating a

diverse range of derivatives.

Active Methylene Group: The methylene bridge (-CH₂-) adjacent to the nitrile and the

aromatic ring possesses acidic protons. This "active methylene" characteristic allows for

deprotonation by a suitable base, forming a carbanion that can participate in various carbon-

carbon bond-forming reactions, such as alkylations and aldol condensations.

Aromatic Ring Substitution: The electron-withdrawing nature of the fluorine and

trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic

substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution,

although this is less common for fluorinated benzenes compared to those with other leaving

groups.

Role in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in

medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug

candidates. While specific biological activities for 2-Fluoro-6-
(trifluoromethyl)phenylacetonitrile are not extensively documented in public literature, its

structural motifs are present in various pharmacologically active compounds. It serves as a

critical intermediate for synthesizing more complex molecules that may target a range of

biological pathways.

The trifluoromethyl group, in particular, is known to improve the pharmacokinetic profile of drug

molecules by blocking metabolic oxidation and increasing membrane permeability. Therefore,

this compound is a valuable starting material for creating libraries of novel compounds for high-

throughput screening in drug discovery programs. Research on derivatives of similar

compounds has explored potential anti-inflammatory and antimicrobial activities.
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Logical Workflow: Role in Drug Discovery
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Caption: Role as a building block in a typical drug discovery pipeline.
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Experimental Protocols
General Synthesis Methodology
A common route for the synthesis of substituted phenylacetonitriles is through the nucleophilic

substitution of a corresponding benzyl halide with a cyanide salt. While a specific, detailed

protocol for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is not readily available in peer-

reviewed literature, a general procedure can be adapted from the synthesis of similar

compounds, such as o-trifluoromethylphenylacetonitrile.[2]

Reaction: Nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)benzyl bromide with a cyanide

salt.

Materials:

2-Fluoro-6-(trifluoromethyl)benzyl bromide

Sodium cyanide or Potassium cyanide

Solvent (e.g., ethanol, water, or a biphasic system with a phase-transfer catalyst)

Anhydrous magnesium sulfate or sodium sulfate for drying

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-

fluoro-6-(trifluoromethyl)benzyl bromide in a suitable solvent such as ethanol.

Add an aqueous solution of sodium cyanide (or potassium cyanide). The molar excess of the

cyanide salt is typically required.

The reaction mixture is heated to reflux and stirred for several hours. Reaction progress can

be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

After the reaction is complete, the mixture is cooled to room temperature and diluted with

water.
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The aqueous layer is extracted multiple times with an organic solvent like diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product is then purified, typically by vacuum distillation, to yield the final 2-Fluoro-
6-(trifluoromethyl)phenylacetonitrile.

General Synthesis Workflow

Starting Materials:
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide

- Cyanide Salt (NaCN/KCN)
- Solvent

Nucleophilic Substitution
(Reflux)

Work-up:
1. Dilution with Water
2. Organic Extraction

Purification:
1. Drying of Organic Layer

2. Solvent Evaporation
3. Vacuum Distillation

Pure 2-Fluoro-6-(trifluoromethyl)
phenylacetonitrile
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Caption: A generalized workflow for the synthesis of the target compound.
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Analytical Characterization
The identity and purity of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile would be confirmed

using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the aromatic protons and the methylene

protons. The chemical shifts and coupling patterns would be influenced by the fluorine and

trifluoromethyl substituents.

¹³C NMR would provide information on the carbon skeleton of the molecule.

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine

and trifluoromethyl groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the molecular formula.

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration,

typically observed in the range of 2220-2260 cm⁻¹.

Due to the lack of publicly available spectral data for this specific isomer, experimental

determination is necessary for full characterization.

Safety, Handling, and Storage
Hazard Identification: Based on data for similar compounds, 2-Fluoro-6-
(trifluoromethyl)phenylacetonitrile is expected to be harmful.

GHS Hazard Statements: Likely to include H302 (Harmful if swallowed), H312 (Harmful in

contact with skin), and H332 (Harmful if inhaled). May also cause skin and eye irritation.

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302 + P352: IF ON SKIN: Wash with plenty of water.

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage:

Store in a cool, dry, well-ventilated area.

Keep the container tightly closed.

It is reported to be hygroscopic; therefore, storage under an inert atmosphere is

recommended.

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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